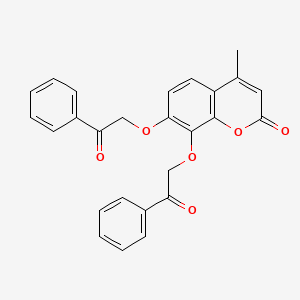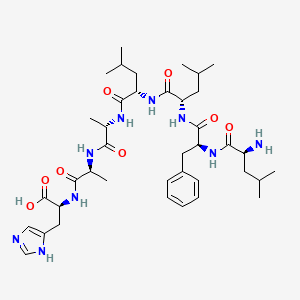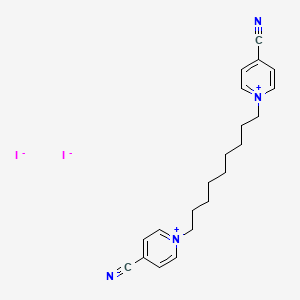
1,1'-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two 4-cyanopyridin-1-ium groups linked by a nonane-1,9-diyl chain and counterbalanced by two iodide ions
Méthodes De Préparation
The synthesis of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide typically involves the reaction of 4-cyanopyridine with 1,9-diiodononane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-cyanopyridine+1,9-diiodononane→1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride, bromide, or nitrate under appropriate conditions.
Reduction Reactions: The 4-cyanopyridin-1-ium groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be used in studies involving ion channels and receptors due to its structural similarity to certain biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide involves its interaction with molecular targets such as ion channels or receptors. The compound’s pyridinium groups can interact with negatively charged sites on proteins or other biomolecules, potentially modulating their activity. The nonane-1,9-diyl chain provides a flexible linker that allows the compound to adopt various conformations, facilitating its binding to different targets.
Comparaison Avec Des Composés Similaires
1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Hexane-1,6-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a shorter linker chain, which may affect its binding properties and reactivity.
1,1’-(Propane-1,3-diyl)bis(4-cyanopyridin-1-ium) diiodide: With an even shorter linker, this compound may have different steric and electronic properties compared to the nonane derivative.
1,1’-(Decane-1,10-diyl)bis(4-cyanopyridin-1-ium) diiodide: This compound has a longer linker chain, which may influence its flexibility and ability to interact with molecular targets.
The uniqueness of 1,1’-(Nonane-1,9-diyl)bis(4-cyanopyridin-1-ium) diiodide lies in its specific linker length, which provides a balance between flexibility and rigidity, potentially enhancing its binding affinity and selectivity for certain targets.
Propriétés
Numéro CAS |
185618-74-0 |
|---|---|
Formule moléculaire |
C21H26I2N4 |
Poids moléculaire |
588.3 g/mol |
Nom IUPAC |
1-[9-(4-cyanopyridin-1-ium-1-yl)nonyl]pyridin-1-ium-4-carbonitrile;diiodide |
InChI |
InChI=1S/C21H26N4.2HI/c22-18-20-8-14-24(15-9-20)12-6-4-2-1-3-5-7-13-25-16-10-21(19-23)11-17-25;;/h8-11,14-17H,1-7,12-13H2;2*1H/q+2;;/p-2 |
Clé InChI |
XVBXQIJWVASCJI-UHFFFAOYSA-L |
SMILES canonique |
C1=C[N+](=CC=C1C#N)CCCCCCCCC[N+]2=CC=C(C=C2)C#N.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

methyl}phosphonate](/img/structure/B12579215.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
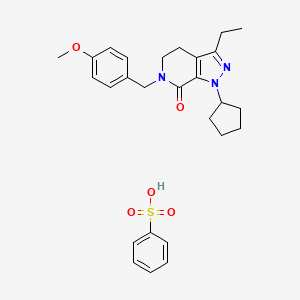
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
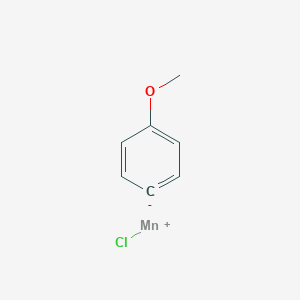
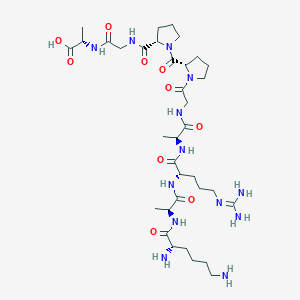
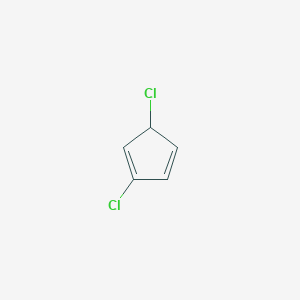
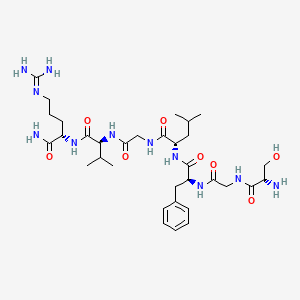
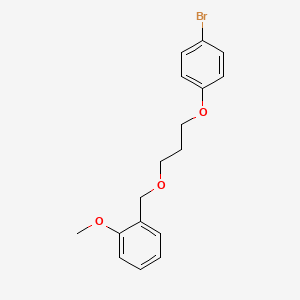
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
